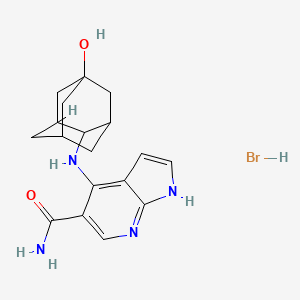
D-Arabinose-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Arabinose-d5: is a deuterium-labeled form of D-arabinose, a naturally occurring pentose sugar. The deuterium labeling involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to trace metabolic pathways and study the behavior of molecules in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From D-Glucose-6-C14: D-Arabinose-d5 can be synthesized from D-glucose-6-C14 through a series of chemical reactions.
From Sodium Gluconate: Another method involves using sodium gluconate as a raw material. Ferric sulfate is used as a catalyst, and hydrogen peroxide is added to convert sodium gluconate into D-arabinose.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The process is optimized for high yield and purity, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions:
Isomerization: D-Arabinose can undergo isomerization to form D-ribulose.
Oxidation: D-Arabinose can be oxidized to form D-arabinonic acid. .
Reduction: D-Arabinose can be reduced to form D-arabitol using reducing agents such as sodium amalgam.
Common Reagents and Conditions:
Oxidizing Agents: Bromine, hydrogen peroxide
Reducing Agents: Sodium amalgam
Catalysts: Ferric sulfate, arabinose isomerase
Major Products:
D-Ribulose: Formed through isomerization
D-Arabinonic Acid: Formed through oxidation
D-Arabitol: Formed through reduction
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Arabinose-d5 is used as a tracer in metabolic studies to understand the pathways and mechanisms of sugar metabolism. The deuterium labeling allows for precise tracking of the molecule in various chemical reactions .
Biology: In biological research, this compound is used to study the effects of sugar metabolism on cellular processes. It is also used in the synthesis of nucleoside analogs, which have applications in antiviral and anticancer therapies .
Medicine: this compound is used in the development of diagnostic tools and therapeutic agents. Its role in the synthesis of nucleoside analogs makes it valuable in the treatment of viral infections and cancer .
Industry: In the food industry, D-arabinose is used as a low-calorie sweetener. The deuterium-labeled form is used in research to develop new food products and improve existing ones .
Wirkmechanismus
D-Arabinose-d5 exerts its effects by participating in metabolic pathways where it is converted into various intermediates. The deuterium labeling allows researchers to trace its movement and transformation within the cell. The primary molecular targets include enzymes involved in sugar metabolism, such as arabinose isomerase and ribulokinase .
Vergleich Mit ähnlichen Verbindungen
L-Arabinose: A stereoisomer of D-arabinose, commonly found in nature.
D-Xylose: Another pentose sugar with similar properties and applications.
D-Ribose: A structurally similar sugar used in the synthesis of nucleotides.
Uniqueness: D-Arabinose-d5 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed behavior of sugars is crucial .
Eigenschaften
Molekularformel |
C5H10O5 |
|---|---|
Molekulargewicht |
155.16 g/mol |
IUPAC-Name |
(2S,3R,4R)-2,3,4,5,5-pentadeuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i2D2,3D,4D,5D |
InChI-Schlüssel |
PYMYPHUHKUWMLA-BZKAOGDRSA-N |
Isomerische SMILES |
[2H][C@@](C=O)([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |
Kanonische SMILES |
C(C(C(C(C=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


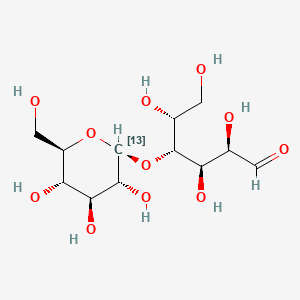
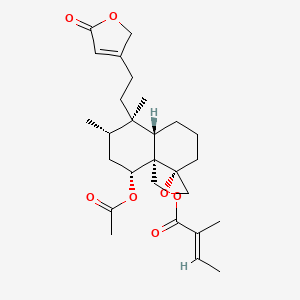

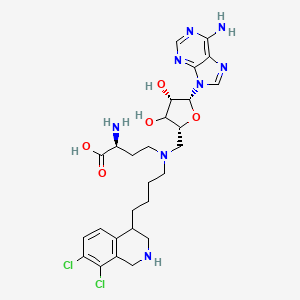


![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395409.png)
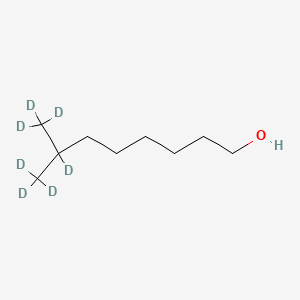

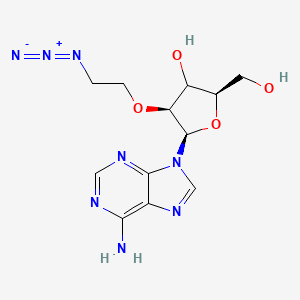
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)

